molecular formula C11H13IO5 B1607796 Bis(acetato-O)(3-methoxyphenyl)iodine CAS No. 69180-50-3

Bis(acetato-O)(3-methoxyphenyl)iodine

Cat. No.: B1607796
CAS No.: 69180-50-3
M. Wt: 352.12 g/mol
InChI Key: GLWGBAIOUVBHKQ-UHFFFAOYSA-N
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Description

Bis(acetato-O)(3-methoxyphenyl)iodine is a hypervalent iodine compound with the molecular formula C11H13IO5 and a molar mass of 352.12 g/mol . It is known for its use as an oxidizing agent in organic synthesis, particularly in the formation of carbon-heteroatom bonds. The compound is characterized by its high reactivity and ability to facilitate various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(acetato-O)(3-methoxyphenyl)iodine can be synthesized through the reaction of iodine with 3-methoxyphenyl acetate in the presence of an oxidizing agent. The reaction typically involves the use of acetic acid as a solvent and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(acetato-O)(3-methoxyphenyl)iodine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acetic acid, acetonitrile, and various nucleophiles. The reactions are typically carried out under mild to moderate temperature conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Bis(acetato-O)(3-methoxyphenyl)iodine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which bis(acetato-O)(3-methoxyphenyl)iodine exerts its effects involves the transfer of oxygen atoms to substrates, facilitating oxidation reactions. The compound acts as an electrophilic oxidant, interacting with nucleophilic sites on the substrate to form new bonds. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    (Diacetoxyiodo)benzene: Another hypervalent iodine compound used as an oxidizing agent in organic synthesis.

    Iodobenzene diacetate: Similar in structure and reactivity, used in various oxidation and substitution reactions.

Uniqueness

Bis(acetato-O)(3-methoxyphenyl)iodine is unique due to the presence of the 3-methoxyphenyl group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide distinct advantages in specific synthetic applications compared to other hypervalent iodine compounds .

Properties

IUPAC Name

[acetyloxy-(3-methoxyphenyl)-λ3-iodanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO5/c1-8(13)16-12(17-9(2)14)10-5-4-6-11(7-10)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWGBAIOUVBHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI(C1=CC=CC(=C1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370595
Record name Bis(acetyloxy)(3-methoxyphenyl)-lambda~3~-iodane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69180-50-3
Record name Bis(acetyloxy)(3-methoxyphenyl)-lambda~3~-iodane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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